molecular formula C26H23NO4S B2840269 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 899760-34-0

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2840269
CAS No.: 899760-34-0
M. Wt: 445.53
InChI Key: CRTJBRJSYPOQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can be achieved through multi-step organic synthesis. A typical synthetic route might involve:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Quinoline derivatives have been used in the development of antimalarial, anti-inflammatory, and anticancer drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl and methanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: An antimalarial drug with a quinoline core.

    Sulfonylquinolines: Compounds with a sulfonyl group attached to the quinoline ring.

Uniqueness

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is unique due to the presence of both the sulfonyl and methanone groups, which can impart distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring also differentiates it from other quinoline derivatives.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-16-5-12-24-22(13-16)26(32(29,30)21-10-8-20(31-4)9-11-21)23(15-27-24)25(28)19-7-6-17(2)18(3)14-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTJBRJSYPOQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.